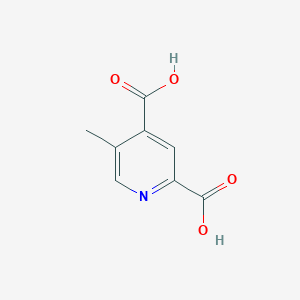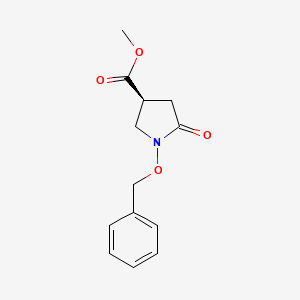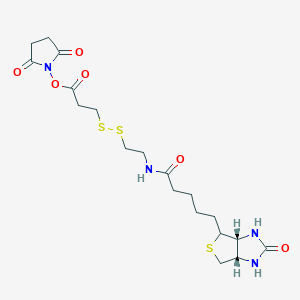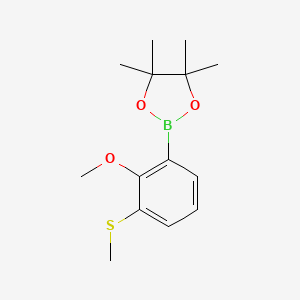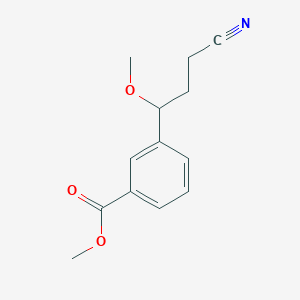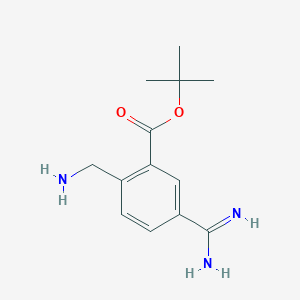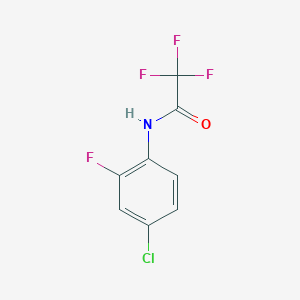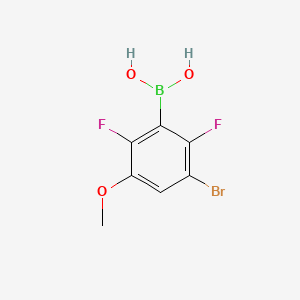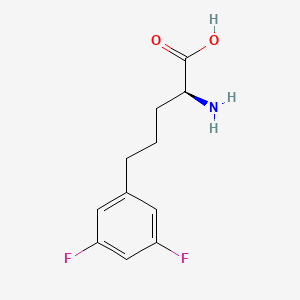
(1R,4R)-N1-(2-methoxyethyl)cyclohexane-1,4-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4R)-N1-(2-methoxyethyl)cyclohexane-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C9H22Cl2N2O and a molecular weight of 245.19 g/mol . This compound is primarily used in research and development settings and is known for its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-N1-(2-methoxyethyl)cyclohexane-1,4-diamine dihydrochloride typically involves the reaction of cyclohexane-1,4-diamine with 2-methoxyethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1R,4R)-N1-(2-methoxyethyl)cyclohexane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
(1R,4R)-N1-(2-methoxyethyl)cyclohexane-1,4-diamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1R,4R)-N1-(2-methoxyethyl)cyclohexane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1,4-diamine: A structurally similar compound with different functional groups.
2-Methoxyethylamine: Shares the methoxyethyl group but differs in the cyclohexane backbone.
Uniqueness
(1R,4R)-N1-(2-methoxyethyl)cyclohexane-1,4-diamine dihydrochloride is unique due to its specific stereochemistry and the presence of both cyclohexane and methoxyethyl groups. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds .
Propiedades
Fórmula molecular |
C9H22Cl2N2O |
|---|---|
Peso molecular |
245.19 g/mol |
Nombre IUPAC |
4-N-(2-methoxyethyl)cyclohexane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-12-7-6-11-9-4-2-8(10)3-5-9;;/h8-9,11H,2-7,10H2,1H3;2*1H |
Clave InChI |
RZGSUEQUOOWYKS-UHFFFAOYSA-N |
SMILES canónico |
COCCNC1CCC(CC1)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


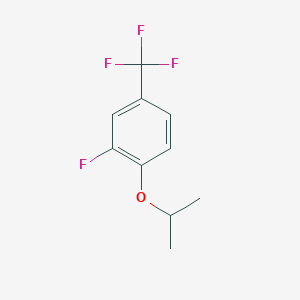
![3-Diethoxyphosphoryl-1-[(4-methoxyphenyl)methyl]-5,5-dimethyl-pyrrolidin-2-one](/img/structure/B14030084.png)

